molecular formula C27H25FN6O3S2 B2563734 N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 393585-70-1

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2563734
CAS No.: 393585-70-1
M. Wt: 564.65
InChI Key: PDILBPHLGFJZAJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 4,5-dihydro-1H-pyrazole core fused with a 4-methyl-1,2,4-triazole ring, linked via a thioether bridge to a phenoxyacetamide group. Key structural elements include:

  • Thiophene moiety: Contributes to π-π stacking and metabolic stability.
  • Phenoxyacetamide tail: May improve solubility and membrane permeability compared to simpler alkyl chains.

Such hybrid structures are often designed to optimize pharmacokinetic and pharmacodynamic profiles, leveraging heterocyclic diversity for targeted biological activity .

Properties

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN6O3S2/c1-33-24(15-29-25(35)16-37-20-6-3-2-4-7-20)30-31-27(33)39-17-26(36)34-22(18-9-11-19(28)12-10-18)14-21(32-34)23-8-5-13-38-23/h2-13,22H,14-17H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDILBPHLGFJZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F)CNC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuropharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C24H23FN5O4SC_{24}H_{23}F_{N_5}O_4S with a molecular weight of approximately 458.5 g/mol. The structure features multiple pharmacophoric elements including a pyrazole ring, a triazole moiety, and a phenoxyacetamide group, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the target molecule have demonstrated significant cytotoxic effects against various cancer cell lines such as H460 (lung), A549 (lung), and HT-29 (colon) with IC50 values ranging from 193.93 µg/mL to over 371.36 µg/mL depending on structural modifications .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µg/mL)
Compound 7fA549193.93
Compound 7aA549208.58
Compound 7bA549238.14
Compound 7eA549>371.36

Antimicrobial Activity

Pyrazole derivatives have also exhibited broad-spectrum antimicrobial activities. Research indicates that compounds with similar structures can inhibit bacterial growth and show antifungal properties . The presence of the thiophene ring in the structure is particularly noted for enhancing antimicrobial efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Compounds derived from pyrazoles have shown significant inhibition of COX enzymes and reduced edema in animal models . For instance, compounds evaluated in carrageenan-induced paw edema models demonstrated effective anti-inflammatory activity with IC50 values comparable to standard drugs like diclofenac.

Table 2: Anti-inflammatory Activity Comparison

CompoundModel UsedIC50 (µg/mL)
Compound ACOX Inhibition54.65
Compound BPaw Edema Model60.56

Neuropharmacological Activity

In addition to its anticancer and anti-inflammatory properties, the compound has shown promise in neuropharmacology. Preclinical studies have indicated potential antidepressant effects linked to the modulation of neurotransmitter systems . The ability of pyrazole derivatives to cross the blood-brain barrier enhances their therapeutic potential in treating mood disorders.

Case Studies

  • Study on Anticancer Activity : A recent investigation assessed a series of pyrazole derivatives for their cytotoxic effects on human cancer cell lines. The study found that modifications in the pyrazole structure significantly influenced their potency against cancer cells.
  • Anti-inflammatory Study : Another study focused on evaluating the anti-inflammatory effects of related compounds using rat models. The results indicated that certain derivatives exhibited superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the pyrazole structure can significantly influence potency against cancer cells such as H460 (lung), A549 (lung), and HT-29 (colon).

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µg/mL)
Compound 7fA549193.93
Compound 7aA549208.58
Compound 7bA549238.14
Compound 7eA549>371.36

Antimicrobial Activity

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide has demonstrated broad-spectrum antimicrobial activity. Research suggests that compounds with similar structures can inhibit bacterial growth and exhibit antifungal properties. The presence of the thiophene ring is particularly noted for enhancing antimicrobial efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. These compounds have shown significant inhibition of cyclooxygenase (COX) enzymes and reduced edema in animal models. For example, compounds evaluated in carrageenan-induced paw edema models demonstrated effective anti-inflammatory activity with IC50 values comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Anti-inflammatory Activity Comparison

CompoundModel UsedIC50 (µg/mL)
Compound ACOX Inhibition54.65
Compound BPaw Edema Model60.56

Neuropharmacological Activity

In addition to its anticancer and anti-inflammatory properties, the compound shows promise in neuropharmacology. Preclinical studies indicate potential antidepressant effects linked to the modulation of neurotransmitter systems. The ability of pyrazole derivatives to cross the blood-brain barrier enhances their therapeutic potential in treating mood disorders.

Study on Anticancer Activity

A recent investigation assessed a series of pyrazole derivatives for their cytotoxic effects on human cancer cell lines. The study found that structural modifications significantly influenced potency against cancer cells.

Anti-inflammatory Study

Another study focused on evaluating the anti-inflammatory effects of related compounds using rat models. Results indicated that certain derivatives exhibited superior activity compared to traditional NSAIDs.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a class of triazole-pyrazole hybrids with sulfur-containing linkers. Key analogues include:

Compound Name / Core Structure Key Substituents Structural Divergence
Target Compound (Triazole-pyrazole-thiophene) 4-Fluorophenyl, phenoxyacetamide Dihydro-pyrazole, thiophene, fluorophenyl
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-triazole-3-thiol 4-Chlorophenyl, pyrrole Chlorophenyl vs. fluorophenyl; pyrrole vs. thiophene
N'-Substituted triazolyl thioacetohydrazides Hydrazide terminal group Hydrazide vs. acetamide; absence of dihydro-pyrazole
Thiazolo(4,5-b)pyridine derivatives Thiazolo-pyridine core, oxodiazole Different heterocyclic core (thiazolo vs. triazole-pyrazole)

Key Observations :

  • Halogen Effects : The 4-fluorophenyl group in the target compound likely increases metabolic stability and binding affinity compared to chlorophenyl analogues, as fluorine’s electronegativity enhances dipole interactions .
  • Linker Groups : The thioether bridge (-S-) in the target compound may offer greater oxidative stability than sulfide or disulfide linkers in related structures .
  • Terminal Moieties: Phenoxyacetamide’s ether and amide bonds improve solubility over hydrazide-terminated analogues, which may exhibit higher crystallinity and reduced bioavailability .
Physicochemical Properties

Hypothetical data based on structural analogs (illustrative):

Property Target Compound S-Alkyl Chlorophenyl Triazole Thiazolo-pyridine Derivatives
LogP ~3.5 ~4.2 ~2.8–3.5
Molecular Weight ~550 g/mol ~480 g/mol ~500–600 g/mol
Hydrogen Bond Donors 2 3 1–3

Trends :

  • Higher molecular weight may limit oral bioavailability, a common challenge in triazole-based drug candidates .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Category : Advanced Research
Answer :
Optimization requires iterative adjustments to reaction parameters. Key strategies include:

  • Reagent stoichiometry : Balancing molar ratios of intermediates (e.g., chloroacetyl chloride and triethylamine) to minimize side products .
  • Reaction monitoring : Use TLC or HPLC to track reaction progress and identify incomplete steps early .
  • Solvent selection : Test polar vs. non-polar solvents (e.g., pet-ether for recrystallization) to enhance crystal purity .
  • Statistical design of experiments (DoE) : Apply factorial designs to evaluate interactions between variables (temperature, time, catalysts) and identify optimal conditions .

What advanced characterization techniques are critical for structural elucidation of this compound?

Category : Basic Research
Answer :

  • Single-crystal X-ray diffraction : Resolves 3D molecular geometry, bond lengths (mean C–C = 0.004 Å), and confirms stereochemistry .
  • NMR spectroscopy : Use 19F^{19}\text{F} and 1H^{1}\text{H} NMR to verify fluorophenyl and thiophen-2-yl substituents .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns for functional groups (e.g., acetamide, triazole) .
Technique Key Parameters Reference
X-ray diffractionR factor = 0.056; data-to-parameter ratio = 17.8
19F^{19}\text{F} NMRChemical shift range: -110 to -120 ppm

How can computational methods aid in predicting reaction pathways for derivatives of this compound?

Category : Advanced Research
Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and energy barriers for pyrazole and triazole ring formation .
  • Reaction path search algorithms : Identify intermediates and optimize pathways (e.g., thioether bond formation) using tools like GRRM or AFIR .
  • Machine learning : Train models on existing reaction databases to predict regioselectivity in heterocyclic substitutions .

What methodologies are recommended for evaluating the compound's biological activity in vitro?

Category : Basic Research
Answer :

  • Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or kinases, given the fluorophenyl and triazole motifs' bioactivity .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) at varying concentrations (1–100 μM).
  • Molecular docking : Simulate binding to target proteins (e.g., EGFR) using AutoDock Vina to prioritize experimental validation .

How should researchers address contradictions in spectroscopic data during structural validation?

Category : Advanced Research
Answer :

  • Cross-validation : Compare NMR, IR, and X-ray data to resolve discrepancies (e.g., unexpected proton couplings).
  • Dynamic NMR experiments : Assess rotational barriers in thioether or acetamide groups to explain splitting patterns .
  • Crystallographic refinement : Adjust thermal parameters and occupancy rates for disordered atoms in X-ray structures .

What strategies enhance the compound's solubility for pharmacokinetic studies?

Category : Advanced Research
Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the phenoxyacetamide moiety .
  • Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations to improve aqueous solubility.
  • Salt formation : Screen with HCl or sodium salts to enhance ionization .

How can AI-driven tools optimize reaction conditions for large-scale synthesis?

Category : Advanced Research
Answer :

  • Autonomous laboratories : Implement AI platforms like ChemOS to autonomously adjust temperature, stirring rate, and reagent flow .
  • Real-time analytics : Integrate PAT (Process Analytical Technology) with AI for instant feedback on purity and yield .
  • Retrosynthetic planning : Use tools like Synthia to deconstruct the molecule and prioritize cost-effective routes .

What experimental controls are essential for stability studies under varying pH and temperature?

Category : Basic Research
Answer :

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions to identify degradation products .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze via HPLC for potency loss .
  • Light exposure : Use ICH Q1B guidelines to assess photostability under UV/visible light .

How can researchers apply green chemistry principles to the synthesis of this compound?

Category : Advanced Research
Answer :

  • Solvent substitution : Replace pet-ether with 2-MeTHF or cyclopentyl methyl ether for safer recrystallization .
  • Catalyst optimization : Use immobilized lipases or metal-organic frameworks (MOFs) to reduce heavy metal waste .
  • Atom economy : Redesign steps (e.g., thioether coupling) to minimize byproducts via click chemistry .

What statistical approaches are most effective for analyzing dose-response relationships in bioactivity assays?

Category : Advanced Research
Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50_{50} values .
  • ANOVA with post-hoc tests : Compare treatment groups to identify significant differences (p < 0.05) .
  • Principal component analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., cytotoxicity + solubility) .

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